D-Ribose-2-13C

Isotopic Enrichment Stable Isotope-Labeled Compounds Metabolomics

Unlabeled or uniformly 13C-labeled ribose introduces signal overlap and ambiguous metabolic tracing, compromising NMR structural studies and MS-based flux quantitation. D-Ribose-2-13C (CAS 83379-40-2) resolves these limitations with site-specific C-2 enrichment. • M+1 mass shift enables precise LC-MS tracking of 13C incorporation into nucleotides, ATP, and glycans along the pentose phosphate pathway. • A single well-resolved 13C signal supports heteronuclear multi-dimensional NMR experiments (e.g., NOESY-HSQC) for large RNA structural determination. • Serves as a defined precursor for synthesizing 2'-labeled ribonucleotides and site-specifically labeled, full-length functional RNA via enzymatic or chemical routes. Supplied with Certificate of Analysis; bulk quantities available upon request.

Molecular Formula C5H10O5
Molecular Weight 151.12 g/mol
CAS No. 83379-40-2
Cat. No. B119408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Ribose-2-13C
CAS83379-40-2
SynonymsRibose-2-13C;  D-(-)-Ribose-2-13C; 
Molecular FormulaC5H10O5
Molecular Weight151.12 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i4+1
InChIKeyHMFHBZSHGGEWLO-VTUWIFRDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.05 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribose-2-13C Isotopic Standard


D-Ribose-2-13C (CAS 83379-40-2) is a specifically labeled stable isotope of the aldopentose D-ribose, wherein the carbon atom at the C-2 position of the ribose ring has been enriched with the non-radioactive isotope 13C . This molecule is a fundamental building block in the synthesis of RNA and serves as a critical tracer for elucidating metabolic pathways, particularly those involving nucleotide biosynthesis and ATP production . Its primary utility lies in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) applications, where the localized enrichment provides a unique and quantifiable signal that is distinct from the natural abundance background .

Workflow Site-specific C-2 13C labeling for NMR and MS metabolic tracing
Selection Single isotopomer with defined +1 Da mass shift
Use Context Nucleotide biosynthesis and RNA structural biology research

Why D-Ribose-2-13C Is Irreplaceable


The use of D-Ribose-2-13C is not interchangeable with unlabeled D-ribose, [U-13C]D-ribose, or other single-site labeled isotopomers (e.g., D-ribose-1-13C). The specific C-2 labeling provides a site-specific, quantifiable signal that enables precise tracking of metabolic flux and unambiguous resonance assignment in complex NMR spectra. Unlabeled ribose cannot be differentiated from the endogenous pool, and uniformly labeled ([U-13C]) ribose introduces complex multiplet patterns and signal overlap that obscure specific metabolic pathway analysis . Furthermore, in NMR-based structural studies, a single, well-defined 13C label is essential for implementing advanced heteronuclear filtering and editing experiments, such as the NOESY-HSQC techniques used for large RNA molecules [1]. Generic substitution would compromise experimental resolution, quantification accuracy, and the ability to draw specific, data-driven conclusions.

Unlabeled D-Ribose

May lack distinct signal from endogenous metabolic pool, limiting tracer differentiation.

[U-13C]D-Ribose

Uniform labeling may introduce complex multiplet patterns and signal overlap, obscuring pathway-specific resolution.

Other Single-Site Isotopomers

Site-specific 13C position may differ, reducing suitability for heteronuclear NMR editing experiments that rely on the C-2 label.

D-Ribose-2-13C Comparative Evidence


Isotopic Purity vs. Uniform Labeling

The isotopic purity of D-Ribose-2-13C is specified as 99 atom % 13C, ensuring that 99% of the carbon atoms at the C-2 position are the 13C isotope . This high level of enrichment is comparable to that of uniformly labeled D-Ribose-13C5, which is also available at 99 atom % 13C . The key differentiation is that D-Ribose-2-13C provides site-specific enrichment, whereas D-Ribose-13C5 provides global enrichment, which leads to different analytical applications and signal complexity.

Isotopic Purity
Specification review
99 atom % 13C (site-specific) vs. 99 atom % 13C (uniform)
Identical enrichment, but site-specificity differs — not interchangeable for flux resolution.
Review site-specific labeling requirement in workflow.
Isotopic Enrichment Stable Isotope-Labeled Compounds Metabolomics

Mass Shift vs. Unlabeled Ribose

The substitution of a single 12C atom with a 13C atom at the C-2 position results in a distinct mass increase. D-Ribose-2-13C has a molecular weight of 151.12 g/mol, compared to 150.13 g/mol for unlabeled D-ribose [1]. This corresponds to a mass shift of +1 Da (M+1), which is a direct and quantifiable difference detectable by mass spectrometry .

Mass Shift
Reported
+0.99 Da (M+1) vs. unlabeled ribose
Enables MS-based tracking of labeled metabolites.
Mass shift from single 13C substitution; confirm in assay matrix.
Mass Spectrometry Metabolic Tracer Isotopic Labeling

Optical Rotation vs. C-1 Labeled Ribose

The specific optical rotation ([α]20/D) is a key metric for confirming chiral integrity. D-Ribose-2-13C exhibits a specific rotation of -20° (c = 4 in H2O) . This is identical to the specific rotation reported for D-Ribose-1-13C under the same conditions .

Optical Rotation
Data to verify
−20° (c=4, H2O) — identical for C-2 and C-1 labeled isotopomers
13C label does not alter chiral properties.
Measured under standard conditions; confirm for biological studies.
Chiral Purity Optical Rotation Quality Control

NMR-Based RNA Structure Determination

D-Ribose-2-13C is a critical reagent for the enzymatic synthesis of specifically labeled ribonucleotide triphosphates (rNTPs), which are then used to produce RNA molecules for NMR studies. A published method details the use of D-ribose-2-13C to create 2′,8-13C ATP and 2′,6-13C UTP, which were then used to transcribe a 27-nucleotide bacterial A-site RNA [1]. This site-specific labeling strategy enabled the application of a novel NMR approach for rapid and precise resonance assignment, which would not be possible with unlabeled or uniformly labeled compounds [1].

RNA NMR Workflow
Class-level
Enzymatic synthesis of 2′,8-13C ATP and 2′,6-13C UTP
Supports site-specific labeling for heteronuclear NMR experiments.
As applied in LeBlanc et al. 2017; class inference.
NMR Spectroscopy RNA Structure Resonance Assignment

D-Ribose-2-13C Applications


RNA NMR Resonance Assignment

D-Ribose-2-13C is the ideal precursor for synthesizing 2'-labeled ribonucleotides for advanced NMR studies of RNA structure and dynamics. The site-specific 13C enrichment at the C-2 position of the ribose ring provides a unique, well-resolved signal that is critical for implementing heteronuclear multi-dimensional NMR experiments, such as the NOESY-HSQC technique for large RNAs [1]. This application is validated by its use in creating a 27-nucleotide bacterial A-site RNA, demonstrating its utility in producing high-quality, structurally informative NMR data [1].

Metabolic Flux Analysis by MS

The defined mass shift of +1 Da (M+1) for D-Ribose-2-13C compared to unlabeled ribose enables its use as a precise metabolic tracer in mass spectrometry workflows [1]. Researchers can incubate cells or tissues with D-Ribose-2-13C and then use liquid chromatography-mass spectrometry (LC-MS) to track the incorporation of the 13C label into downstream metabolites such as nucleotides, ATP, and glycans. This provides quantitative data on the activity and regulation of the pentose phosphate pathway and nucleotide biosynthesis, offering a clear advantage over unlabeled or globally labeled tracers that suffer from signal complexity .

Site-Specific Nucleotide Synthesis

As a core building block, D-Ribose-2-13C is employed in enzymatic or chemical synthesis pathways to generate site-specifically labeled nucleosides and nucleotides (e.g., ATP, GTP, UTP, CTP) [1]. These labeled nucleotides are then used as substrates for RNA polymerases to produce full-length, functional RNA molecules with the isotopic label precisely located at the C-2' position of every ribose unit. This targeted labeling approach is essential for studying RNA-ligand interactions, conformational changes, and catalytic mechanisms using both NMR and MS techniques, and cannot be achieved with randomly or uniformly labeled material [1].

Application
Selection Property
Validation Focus
RNA NMR Resonance Assignment
Site-specific 13C enrichment at ribose C-2
Spectral resolution in multi-dimensional heteronuclear NMR
Metabolic Flux Analysis (MS)
Defined +1 Da mass shift
LC-MS metabolite tracking and quantification accuracy
Site-Specific Nucleotide Synthesis
Enzymatic coupling compatibility
RNA polymerase incorporation fidelity

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